trans-4-Aminomethyl-3-hydroxypiperidine
Overview
Description
“trans-4-Aminomethyl-3-hydroxypiperidine” is a chemical compound with the molecular formula C6H14N2O . It has a molecular weight of 130.19 . It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, a lot of reviews concerning specific methods of piperidine synthesis have been published .Molecular Structure Analysis
The molecular structure of “this compound” includes a six-membered heterocycle with one nitrogen atom and five carbon atoms .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Role in Enzymatic and Biomimetic Studies
Trans-4-Aminomethyl-3-hydroxypiperidine has been studied in the context of enzymatic and biomimetic processes, especially focusing on O-atom transfer catalysis. Research demonstrated the ability to perform parallel and comparative studies on enzymes like Dopamine beta-Hydroxylase (DBH) and their biomimetic models using specific substrates, providing insights into the stereochemistry of O-atom transfer reactions. The findings suggest that such compounds can be crucial in understanding and mimicking enzyme-mediated transformations in biological systems (Blain et al., 2002).
Impact on Biochemical Pathways
In the realm of biochemistry, the compound has been part of studies exploring the dynamics of biochemical pathways, including those involving dopamine receptors. Research has delved into the pharmacological actions of certain dopamine analogues and their impact on various DA receptors, highlighting the compound's potential role in understanding receptor activities and drug interactions (Clark et al., 2005).
Chelation and Metal Binding
The compound has also been implicated in studies related to chelation and metal binding. Hydroxypyridinones, for example, have been actively developed as efficient chelators for metals like aluminum and iron, potentially for medical applications. The interaction of certain hydroxypyridinones with metals and the design, chemistry, and biological assays of these compounds have been a significant focus, positioning this compound as potentially valuable in therapeutic contexts involving metal toxicity or accumulation (Santos, 2002).
Enzyme and Ligand Interaction Studies
It is also noteworthy in the context of studying interactions between enzymes and ligands. Ohmefentanyl, for instance, an opioid with various stereoisomers, has been the subject of research to understand its unique activity. The interaction profiles of these stereoisomers, including binding affinity, potency, efficacy, and intrinsic efficacy, are critical for unraveling opioid receptor-mediated phenomena, with this compound potentially playing a role in such biochemical interactions (Brine et al., 1997).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(3S,4S)-4-(aminomethyl)piperidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c7-3-5-1-2-8-4-6(5)9/h5-6,8-9H,1-4,7H2/t5-,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEXJRROGBIXMM-NTSWFWBYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]([C@@H]1CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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